Methyl 3-amino-2,5-dimethoxy-4-methylbenzoate
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Overview
Description
Methyl 3-amino-2,5-dimethoxy-4-methylbenzoate is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of amino, methoxy, and methyl groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,5-dimethoxy-4-methylbenzoate typically involves the esterification of 3-amino-2,5-dimethoxy-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,5-dimethoxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2,5-dimethoxy-4-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,5-dimethoxy-4-methylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3,5-dimethylbenzoate: This compound has a similar structure but differs in the position of the amino and methoxy groups.
Methyl 3-amino-2,5-dimethoxybenzoate: Lacks the methyl group on the benzene ring.
Uniqueness
Methyl 3-amino-2,5-dimethoxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 3-amino-2,5-dimethoxy-4-methylbenzoate |
InChI |
InChI=1S/C11H15NO4/c1-6-8(14-2)5-7(11(13)16-4)10(15-3)9(6)12/h5H,12H2,1-4H3 |
InChI Key |
QHQLPNUZWIEPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1N)OC)C(=O)OC)OC |
Origin of Product |
United States |
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